molecular formula C7H7BrFN B8058735 3-Bromo-2-fluoro-5,6-dimethylpyridine

3-Bromo-2-fluoro-5,6-dimethylpyridine

Cat. No.: B8058735
M. Wt: 204.04 g/mol
InChI Key: RFBMMMSGQNTSQS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5,6-dimethylpyridine is a heterocyclic organic compound belonging to the pyridine family It features a pyridine ring substituted with bromine, fluorine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5,6-dimethylpyridine typically involves multi-step organic reactions. One common method starts with the bromination of 2,5-dimethylpyridine, followed by fluorination. The general steps are as follows:

    Bromination: 2,5-Dimethylpyridine is dissolved in acetic acid and cooled to 0°C. Bromine is added dropwise with constant stirring until the reaction mixture maintains a consistent color. The mixture is then warmed to room temperature and stirred for an additional two hours.

    Isolation: The reaction mixture is poured into ice-cold water, and the resulting solid is filtered and washed with water. The solid is recrystallized from ethanol to obtain 3-bromo-2,5-dimethylpyridine.

    Fluorination: The brominated compound is dissolved in sulfuric acid and cooled to 0°C. Hydrogen fluoride is added dropwise with stirring until the color remains constant. The mixture is then warmed to room temperature and stirred for another two hours.

    Final Isolation: The reaction mixture is poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5,6-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation might produce a pyridine N-oxide.

Scientific Research Applications

3-Bromo-2-fluoro-5,6-dimethylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

    Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-fluoro-5,6-dimethylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and the biological system .

Comparison with Similar Compounds

  • 3-Bromo-6-fluoro-2-methylpyridine
  • 2-Bromo-3-fluoro-5,6-dimethylpyridine
  • 3-Chloro-2-fluoro-5,6-dimethylpyridine

Comparison: 3-Bromo-2-fluoro-5,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution reactions or different binding affinities in biological systems, making it valuable for specific applications .

Properties

IUPAC Name

3-bromo-2-fluoro-5,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBMMMSGQNTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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